
Ethyl 5-oxohexanoate
Descripción general
Descripción
Ethyl 5-oxohexanoate, also known as ethyl 5-oxocaproate, is an organic compound with the molecular formula C8H14O3. It is an ester derived from 5-oxohexanoic acid and ethanol. This compound is characterized by its clear, colorless to light yellow liquid appearance and is primarily used in organic synthesis and as an intermediate in the production of various chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 5-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 5-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of this compound precursors. This process involves the use of metal catalysts such as palladium or platinum to facilitate the reduction of the precursor compounds to the desired ester .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-oxohexanoate undergoes various chemical reactions, including:
Reduction: It can be reduced to ethyl 5-hydroxyhexanoate using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to 5-oxohexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: Ethyl 5-hydroxyhexanoate.
Oxidation: 5-oxohexanoic acid.
Substitution: Depending on the nucleophile, products such as ethyl 5-aminohexanoate or ethyl 5-alkoxyhexanoate can be formed.
Aplicaciones Científicas De Investigación
Ethyl 5-oxohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It serves as a building block for the production of flavors, fragrances, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 5-oxohexanoate primarily involves its reactivity as an ester and a ketone. In biological systems, it can be hydrolyzed by esterases to produce 5-oxohexanoic acid and ethanol. The ketone group can undergo reduction or oxidation reactions, which are catalyzed by specific enzymes such as ketoreductases and dehydrogenases. These reactions play a crucial role in the compound’s metabolic pathways and its interaction with various molecular targets .
Comparación Con Compuestos Similares
Ethyl 5-oxohexanoate can be compared with other similar compounds such as:
Ethyl 4-acetylbutyrate: Similar in structure but with a different position of the ketone group.
Ethyl 5-hydroxyhexanoate: The reduced form of this compound.
Ethyl 5-oxopentanoate: A shorter chain analog with one less carbon atom.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its combination of ester and ketone functionalities makes it particularly valuable in the production of chiral compounds and other specialized chemicals .
Propiedades
IUPAC Name |
ethyl 5-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-11-8(10)6-4-5-7(2)9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPSIDGTLFKDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065688 | |
| Record name | Ethyl 5-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13984-57-1 | |
| Record name | Hexanoic acid, 5-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13984-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-oxohexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013984571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 5-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 5-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-acetylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 5-OXOHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ9EME6QBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can ethyl 5-oxohexanoate participate in cross-aldol reactions, and if so, what are the conditions and yields?
A1: Yes, this compound can act as an electrophile in cross-aldol reactions with various trimethylsilyl enol ethers derived from ketones. [] These reactions are promoted by titanium tetrachloride (TiCl4) and occur at room temperature. [] The yields of the resulting hydroxy keto esters are generally good. []
Q2: Are there alternative reaction conditions to using strong acids or bases for condensations involving this compound?
A2: Yes, near-critical water (NCW) at temperatures between 250–350 °C and pressures of 40–90 bar enables condensation reactions, including those with this compound, to occur without added catalysts. [] For instance, the intramolecular Claisen condensation of this compound proceeds effectively in NCW without the need for strong bases. []
Q3: Can this compound be utilized as a starting material for complex molecule synthesis?
A3: Yes, this compound can be transformed into a variety of structural motifs. For example, its ethylene acetal derivative can undergo cyclopropanation at the ester group. [] Subsequent oxidative ring-opening of the cyclopropane provides access to functionalized derivatives that can be further elaborated. [] This approach highlights the potential of this compound as a building block in organic synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


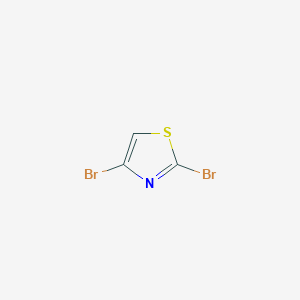
![1,4-Bis[3-(2-pyridyldithio)propionamido]butane](/img/structure/B130269.png)
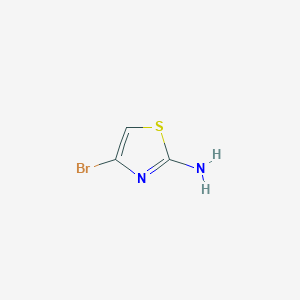

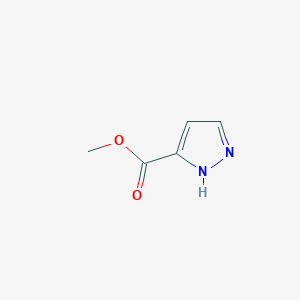
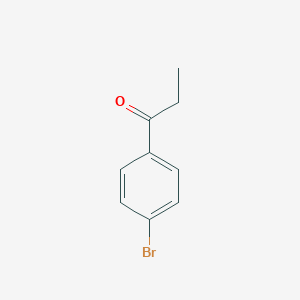
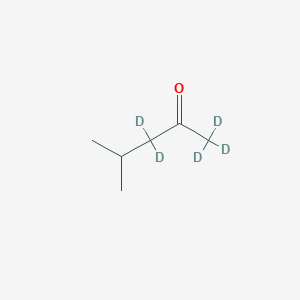
![2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide](/img/structure/B130287.png)
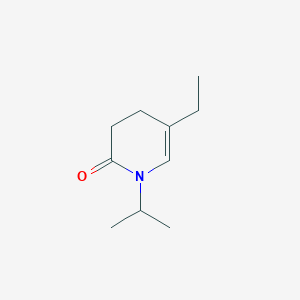

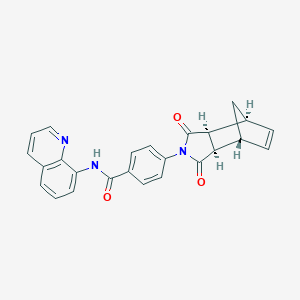
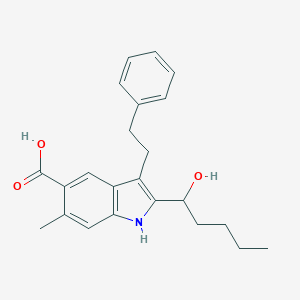

![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)
